molecular formula C20H19N3OS2 B12488553 3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12488553
M. Wt: 381.5 g/mol
InChI Key: VAZIIDINXXEBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of multiple heterocyclic rings, including thiophene and pyrazoloquinoline structures. The unique arrangement of these rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of intermediate compounds, which are then subjected to cyclization reactions to form the final pyrazoloquinoline structure. Specific reagents and catalysts, such as Lewis acids, may be used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or high-throughput screening to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methylthiophene: A simpler thiophene derivative with similar structural features.

    2-methylthiophene: An isomer of 3-methylthiophene with different substitution patterns.

    Thiophene: The parent compound of the thiophene family, lacking the methyl and pyrazoloquinoline groups.

Uniqueness

3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one stands out due to its complex structure, which combines multiple heterocyclic rings. This unique arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19N3OS2

Molecular Weight

381.5 g/mol

IUPAC Name

3-methyl-4-(3-methylthiophen-2-yl)-7-thiophen-2-yl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C20H19N3OS2/c1-10-5-7-26-19(10)18-16-11(2)22-23-20(16)21-13-8-12(9-14(24)17(13)18)15-4-3-6-25-15/h3-7,12,18H,8-9H2,1-2H3,(H2,21,22,23)

InChI Key

VAZIIDINXXEBRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)C5=CC=CS5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.